molecular formula C12H20F3NO2 B13177352 tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

Cat. No.: B13177352
M. Wt: 267.29 g/mol
InChI Key: OBFGFDWQSFIXSK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate ( 2060051-13-8) is a chiral piperidine derivative of significant value in pharmaceutical research and development. Its molecular formula is C12H20F3NO2, with a molecular weight of 267.29 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for biological evaluation. The structure incorporates two highly valuable features for medicinal chemistry: a piperidine ring and a trifluoromethyl (CF3) group. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules that interact with the central nervous system and various enzymes . The inclusion of a trifluoromethyl group is a common and strategic tactic in modern drug design. This group can profoundly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and affecting binding affinity through electronic effects . The tert-butyl ester moiety acts as a protecting group for the carboxylic acid functionality, allowing for selective deprotection under mild acidic conditions to generate the free acetic acid chain for further derivatization. Researchers primarily utilize this compound as a sophisticated building block for the discovery and optimization of novel therapeutic agents. Its structure is relevant for exploring compounds that target bacterial type II topoisomerases, an established mechanism for antibacterial agents . Furthermore, the trifluoromethyl group is a critical pharmacophore in numerous FDA-approved drugs across various disease areas, underscoring the utility of this compound in developing potential bioactive molecules . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

tert-butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)18-9(17)7-8-5-4-6-16-10(8)12(13,14)15/h8,10,16H,4-7H2,1-3H3

InChI Key

OBFGFDWQSFIXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Specific Synthetic Route Example

A notable synthetic method reported includes the following steps:

Step Reaction Type Reagents/Conditions Description
1 Piperidine ring functionalization Starting from 2-(trifluoromethyl)piperidine derivative Preparation of the trifluoromethyl-substituted piperidine core
2 Alkylation tert-Butyl bromoacetate, base (e.g., potassium carbonate), solvent (THF or DMF), 50-80°C Alkylation of the piperidine nitrogen or carbon with tert-butyl bromoacetate to form the ester
3 Purification Recrystallization or chromatography Isolation of this compound in high purity

This approach leverages nucleophilic substitution reactions to install the acetate moiety and capitalizes on the stability of the tert-butyl ester protecting group.

Industrial Scale Considerations

Industrial synthesis of this compound often mirrors the laboratory route but incorporates:

  • Continuous flow reactors for improved reaction control and scalability.
  • Automated systems to optimize reaction times and yields.
  • Advanced purification techniques such as preparative chromatography or recrystallization to achieve high purity standards.

These adaptations enhance efficiency and reproducibility in large-scale production.

Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Purpose Notes
Trifluoromethylation Trifluoromethylated piperidine starting material or CF3 reagents Introduce CF3 group on piperidine CF3 group enhances lipophilicity
Alkylation tert-Butyl bromoacetate, base (K2CO3 or NaH), solvent (THF, DMF), 50-80°C Attach tert-butyl acetate group Base facilitates nucleophilic substitution
Purification Recrystallization, silica gel chromatography Isolate pure product Essential for removing side products

Typical bases used include potassium carbonate or sodium hydride, which deprotonate the nucleophile to promote alkylation. Solvents like tetrahydrofuran or dimethylformamide provide good solubility and reaction medium.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Structural Features Preparation Similarities/Differences
tert-Butyl 3-(trifluoromethyl)piperidine C12H20F3N CF3 group at position 3 of piperidine Similar trifluoromethylation, differs in substitution site
tert-Butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate C13H18F3N3O2 Carbamate instead of acetate ester Similar alkylation chemistry but different functional group
N-Methylpiperidine C6H13N No fluorine substitution Simpler synthesis, lacks CF3 group

The unique combination of the tert-butyl ester and trifluoromethyl-substituted piperidine ring in this compound imparts distinct chemical properties compared to these analogs.

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 2-(Trifluoromethyl)piperidine derivative, tert-butyl bromoacetate
Key Reactions Nucleophilic substitution (alkylation), esterification
Reaction Conditions Base (K2CO3 or NaH), solvent (THF or DMF), 50-80°C
Purification Techniques Recrystallization, chromatography
Scale-up Techniques Continuous flow reactors, automation
Yields Moderate to high (dependent on optimization)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound with a molecular formula of C12H20F3NO2C_{12}H_{20}F_3NO_2 and a molecular weight of approximately 273.29 g/mol. It features a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting subject for chemical and biological studies.

Potential Applications

This compound has potential applications in various fields.

Pharmaceuticals this compound can be used as a precursor or intermediate in the synthesis of pharmaceutical drugs. Interaction studies could focus on its binding affinity to biological targets like receptors or enzymes within the central nervous system. These studies are crucial for understanding how structural modifications affect biological interactions and therapeutic efficacy.

Organic Chemistry The compound is relevant in synthetic organic chemistry for modifying the compound or generating derivatives. A synthesis approach highlights the use of both nucleophilic and electrophilic reactions to construct complex molecules efficiently.

Structural Similarity

Several compounds share structural similarities with this compound, particularly those containing piperidine rings or trifluoromethyl groups.

Compound NameStructureUnique Features
Tert-butyl 3-(trifluoromethyl)piperidineC12H20F3NC_{12}H_{20}F_3NContains a different position for trifluoromethyl substitution
N-MethylpiperidineC6H13NC_6H_{13}NLacks fluorine substitution but retains piperidine structure
Tert-butyl 4-(trifluoromethyl)anilineC10H12F3NC_{10}H_{12}F_3NFeatures an aniline structure instead of piperidine

The uniqueness of this compound lies in its specific combination of functional groups that may impart distinct chemical properties and potential biological activities compared to these similar compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Piperidine/Pyridine Rings

tert-Butyl 2-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)acetate
  • Structure : Replaces the piperidine ring with a pyridine scaffold, introducing a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position.
  • Impact: The pyridine ring increases aromaticity, enhancing π-π stacking interactions in biological systems.
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic Acid
  • Structure : Lacks the trifluoromethyl group but retains the tert-butyl ester and piperidine core. The (R)-stereochemistry introduces chirality.
  • Impact :
    • Absence of -CF₃ reduces lipophilicity (clogP decreases by ~1.2 units).
    • Chiral centers influence binding specificity in enzyme-active sites, making this derivative suitable for asymmetric synthesis .

Ester Group Modifications

Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate
  • Structure : Ethyl ester replaces the tert-butyl group; phenyl ring substituted with -CF₃.
  • Impact: Ethyl ester increases susceptibility to hydrolysis compared to the tert-butyl analog (t₁/₂ in pH 7.4 buffer: ~2 hours vs. >24 hours).

Sulfonate and Sulfonyl Derivatives

tert-Butyl 2-(2-((((3-(Trifluoromethyl)phenyl)sulfonyl)oxy)methyl)phenoxy)acetate (6e)
  • Structure: Incorporates a sulfonate ester on a phenoxy moiety alongside the tert-butyl acetate group.
  • Impact :
    • Sulfonate groups enhance water solubility (logS increases by ~1.5 units) but may introduce metabolic liabilities via sulfatase enzymes.
    • The trifluoromethylphenyl group retains electron-withdrawing effects, stabilizing the sulfonate linkage .
tert-Butyl 2-{[5-(4-Cyanophenyl)pyridin-3-yl]sulfonyl}acetate
  • Structure: Features a sulfonyl group bridging a pyridine ring and a 4-cyanophenyl substituent.
  • Impact: Sulfonyl groups increase acidity of α-protons (pKa ~9.5), facilitating deprotonation in basic conditions. The cyano group enables click chemistry applications, a functional versatility absent in the parent compound .

Complex Heterocyclic Derivatives

tert-Butyl 2-(6-{2-[2-(4-Fluorophenyl)-5-Isopropyl-3-Phenyl-pyrrol-1-yl]ethyl}-1,3-dioxan-4-yl)acetate
  • Structure : Contains a pyrrole ring with fluorophenyl and isopropyl substituents, linked via a dioxane ring.
  • Impact :
    • The fluorophenyl group enhances bioavailability (F% >60% in rodent models) due to improved membrane permeability.
    • Steric bulk from the dioxane ring may hinder rotational freedom, affecting binding kinetics .
tert-Butyl N-[2-[2-[2,3-Difluoro-4-(...carbamoyl)phenoxy]ethoxy]ethyl]carbamate
  • Structure: A carbamate derivative with a difluorophenoxy ether chain.
  • Impact :
    • Carbamate group increases hydrolytic stability compared to esters but introduces hydrogen-bonding sites.
    • Fluorine atoms enhance metabolic resistance, making this analog suitable for prolonged-action formulations .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight clogP logS Key Substituents
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate 281.28 2.8 -3.2 -CF₃, piperidine, tert-butyl
tert-Butyl 2-(6-chloro-3-CF₃-pyridin-2-yl)acetate 324.71 3.1 -3.5 -CF₃, pyridine, Cl
Ethyl 2-(3-CF₃-phenyl)acetate 246.19 2.5 -2.8 -CF₃, phenyl, ethyl ester

Biological Activity

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound notable for its unique structural characteristics, which include a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. Its molecular formula is C12H20F3NO2C_{12}H_{20}F_{3}NO_{2} with a molecular weight of approximately 273.29 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in various biological studies.

The biological activity of this compound is primarily linked to its interactions with biological targets in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit significant binding affinities to various receptors and enzymes, which can influence therapeutic efficacy. The trifluoromethyl group is known to enhance the potency of drugs by improving their pharmacokinetic properties and receptor interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the piperidine ring or the introduction of different substituents can lead to substantial changes in biological activity. For instance, compounds containing trifluoromethyl groups have been shown to increase the potency of inhibitors targeting critical pathways in cellular processes, such as tubulin polymerization and cell viability .

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
Tert-butyl 3-(trifluoromethyl)piperidineC12H20F3NDifferent trifluoromethyl position
N-MethylpiperidineC6H13NLacks fluorine substitution
Tert-butyl 4-(trifluoromethyl)anilineC10H12F3NAniline structure instead of piperidine

This table illustrates how the specific combination of functional groups in this compound may impart distinct chemical properties and potential biological activities compared to similar compounds.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain analogs have shown enhanced cytotoxic effects at low concentrations, indicating their potential as anticancer agents. The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Recent Developments

Recent research utilizing Proteolysis Targeting Chimeras (PROTAC) technology has explored the degradation of androgen receptors using compounds structurally related to this compound. These findings suggest that such compounds could be pivotal in developing targeted therapies for conditions like prostate cancer .

Antiviral Activity

Another area of interest is the antiviral activity associated with derivatives containing the trifluoromethyl group. Studies have indicated that certain compounds can inhibit viral replication significantly, showcasing their potential application in antiviral drug development .

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate?

The compound can be synthesized via a multi-step process involving Boc-protection of the piperidine nitrogen, followed by trifluoromethyl group introduction and esterification. A common approach involves:

  • Step 1 : Boc-protection of 2-(trifluoromethyl)piperidin-3-yl intermediates using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA) .
  • Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions. For example, tert-butyl bromoacetate can react with the secondary amine in the presence of a base like NaH .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization using 1^1H/13^{13}C NMR and HRMS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet) and trifluoromethyl signals (δ ~3.5–4.5 ppm for piperidine protons adjacent to CF3_3) . 19^{19}F NMR is essential for verifying the CF3_3 group (δ ~-60 to -70 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement. Monoclinic crystal systems (e.g., space group P21_1/c) with unit cell parameters (e.g., a = 17.3871 Å, b = 12.5318 Å) are typical for related esters .
  • HRMS : Validates molecular weight (e.g., m/z 358.40 for C18_{18}H18_{18}N2_2O4_4S analogs) .

Advanced: How can reaction conditions be optimized for higher yields in Boc-protection steps?

Optimization strategies include:

  • Solvent Selection : Use dichloromethane (DCM) or THF to enhance solubility of intermediates .
  • Catalyst Screening : DMAP improves reaction rates in Boc-protection by activating the anhydride .
  • Temperature Control : Maintain 0–5°C during anhydride addition to minimize side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent volume, catalyst loading) .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

  • Case Study : If 1^1H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, piperidine ring protons may exhibit complex splitting due to axial-equatorial isomerism .
  • Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1720 cm1^{-1}) with computational (DFT) predictions .
  • Crystallographic Refinement : Resolve ambiguous NOEs or J-couplings using single-crystal XRD data (e.g., R1 = 0.038, wR2 = 0.113 for related sulfonyl acetates) .

Basic: What are the safety protocols for handling this compound?

  • Storage : Store at 2–8°C under inert gas (N2_2/Ar) to prevent ester hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (no acute toxicity data available) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How to assess ecological risks when toxicity data is limited?

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl esters with CF3_3-piperidine moieties). For example, analogs show low biodegradability (OECD 301F) and moderate soil mobility (log Koc_{oc} = 2.5–3.0) .
  • QSAR Modeling : Predict bioaccumulation potential (e.g., log P = 2.8) using software like EPI Suite .
  • Mitigation : Recommend wastewater treatment via activated carbon adsorption .

Advanced: What computational methods aid in predicting reactivity and stability?

  • DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to study steric effects of the tert-butyl group on reaction pathways .
  • MD Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
  • Docking Studies : Screen for potential biological activity by modeling interactions with enzymes (e.g., proteases) .

Basic: What purification methods are effective for isolating this compound?

  • Chromatography : Use flash chromatography (hexane:EtOAc 7:3) or preparative HPLC (C18 column, acetonitrile/H2_2O) .
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) .

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